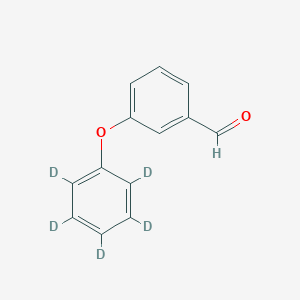

3-Phenoxybenzaldehyde-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Phenoxybenzaldehyde-d5 is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. Deuterium is a stable isotope of hydrogen with one proton and one neutron. This compound is often used in scientific research due to its unique properties, which can be leveraged in various applications such as spectroscopy and tracer studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxybenzaldehyde-d5 typically involves the deuteration of phenol followed by a coupling reaction with benzaldehyde. The deuteration process can be achieved using deuterium gas or deuterated reagents under specific conditions to ensure the incorporation of deuterium atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes, often using deuterium oxide (D2O) as a source of deuterium. The reaction conditions are optimized to maximize yield and purity, and the process may include steps such as purification and crystallization to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-Phenoxybenzaldehyde-d5 can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 3-(2,3,4,5,6-Pentadeuteriophenoxy)benzoic acid.

Reduction: 3-(2,3,4,5,6-Pentadeuteriophenoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-Phenoxybenzaldehyde-d5 is used in a variety of scientific research applications, including:

Chemistry: As a deuterated compound, it is used in NMR spectroscopy to study molecular structures and dynamics.

Biology: It can be used as a tracer in metabolic studies to track the movement and transformation of molecules within biological systems.

Industry: Used in the development of advanced materials and chemical processes where isotopic labeling is required.

Mécanisme D'action

The mechanism of action of 3-Phenoxybenzaldehyde-d5 depends on its specific application. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating molecular structures. In biological systems, the compound can act as a tracer, allowing researchers to follow its path and interactions within the system.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(2,3,4,5,6-Pentadeuteriophenoxy)benzoic acid

- 3-(2,3,4,5,6-Pentadeuteriophenoxy)benzyl alcohol

- 3-(2,3,4,5,6-Pentadeuteriophenoxy)benzene

Uniqueness

3-Phenoxybenzaldehyde-d5 is unique due to its specific deuteration pattern, which provides distinct advantages in spectroscopic studies and tracer applications. Compared to non-deuterated analogs, it offers improved stability and different reactivity profiles, making it valuable in various research fields.

Activité Biologique

3-Phenoxybenzaldehyde-d5, a deuterated derivative of 3-phenoxybenzaldehyde, is a compound of interest due to its potential biological activities and applications in various fields including pharmacology and toxicology. This article reviews the biological activity of this compound, drawing on diverse research findings, case studies, and relevant data.

- Molecular Formula : C₁₃H₅D₅O₂

- Molecular Weight : 203.25 g/mol

- CAS Number : 1330277-43-4

- Density : Approximately 1.2 g/cm³

- Boiling Point : 392.4 °C

Biological Activity Overview

This compound has been studied for its various biological activities, particularly its effects on cellular processes and its potential as a therapeutic agent. Key findings include:

Complement Pathway Inhibition

Research indicates that 3-phenoxybenzaldehyde exhibits weak inhibition of the classical complement pathway, which plays a crucial role in the immune response. This activity may have implications in managing autoimmune diseases and inflammatory conditions .

Hemolytic Activity

The compound has also shown hemolytic activity, which refers to its ability to lyse red blood cells. This property can be significant in understanding its effects on blood-related disorders and potential toxicity .

Toxicological Studies

A comprehensive evaluation of the toxicological profile of this compound reveals several important aspects:

- Acute Toxicity : The compound has been tested for acute toxicity, with findings suggesting that it may cause skin irritation and allergic reactions upon contact .

- Safety Classifications : According to safety data sheets, it is classified as a skin irritant (Category 2) and an eye irritant (Category 2), indicating the need for caution during handling .

Study on Insecticidal Properties

A significant body of research has focused on the insecticidal properties of phenoxybenzaldehyde derivatives, including this compound. For instance, studies have demonstrated that compounds in this class can affect insect behavior and physiology, potentially serving as effective pesticides against agricultural pests .

Metabolism Studies

Metabolic studies have indicated that compounds similar to 3-phenoxybenzaldehyde undergo biotransformation in biological systems, which can impact their efficacy and toxicity profiles. Understanding these metabolic pathways is essential for assessing the safety and therapeutic potential of these compounds .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₅D₅O₂ |

| Molecular Weight | 203.25 g/mol |

| Boiling Point | 392.4 °C |

| Density | ~1.2 g/cm³ |

| Acute Toxicity | Causes skin/eye irritation |

| Complement Inhibition | Weak classical pathway inhibition |

Propriétés

IUPAC Name |

3-(2,3,4,5,6-pentadeuteriophenoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-10H/i1D,2D,3D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLGCTNJRREZHZ-FSTBWYLISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C=O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.